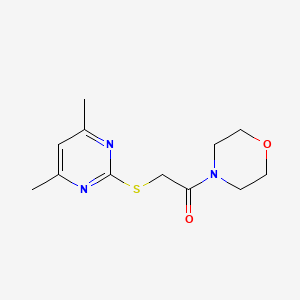

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone

描述

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-9-7-10(2)14-12(13-9)18-8-11(16)15-3-5-17-6-4-15/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIHRSFFFIGSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with morpholine and an appropriate ethanone derivative. One common synthetic route involves the alkylation of 4,6-dimethyl-2-thiopyrimidine with an α-chloroacetamide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product.

化学反应分析

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

科学研究应用

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of human sirtuin 2 (SIRT2), which plays a role in various biological processes such as cell cycle regulation and inflammation.

Pharmacology: It has shown potential anticonvulsant activity in animal models, making it a candidate for the development of new anticonvulsant drugs.

Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying the mechanisms of diseases and developing targeted therapies.

作用机制

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. For example, as a SIRT2 inhibitor, it binds to the active site of the enzyme, preventing its deacetylase activity. This inhibition can lead to increased acetylation of target proteins, affecting various cellular processes such as autophagy and inflammation . The compound’s anticonvulsant activity is believed to be related to its interaction with γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in SIRT2 Inhibition

SirReal2 (Compound 34)

- Structure: Features a 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide motif with an aminothiazole scaffold.

- Key Differences: Lacks the morpholinoethanone group; instead, it incorporates a phenyl ring and aminothiazole.

- Activity : Exhibits high potency (IC50 ~ 0.5 µM) and selectivity for SIRT2 over SIRT1/3. The acetamide motif forms intramolecular hydrogen bonds, stabilizing its bioactive conformation within the selectivity pocket .

- Pharmacokinetics: Lower solubility compared to the morpholino-containing analogue due to the absence of the polar morpholine group.

Thienopyrimidinones (Compound 37)

- Structure: Replaces the pyrimidine ring with a thienopyrimidinone core.

- Activity : Moderate SIRT2 inhibition (IC50 ~ 2 µM) but shows improved metabolic stability in serum compared to pyrimidine-based analogues .

Anilinobenzamides (Compound 38)

- Structure : Contains a benzamide group and aniline substituent.

- Key Differences : Lacks the pyrimidine-thioether moiety, relying on hydrophobic interactions with the selectivity pocket.

- Activity: Selective for SIRT2 (IC50 ~ 1 µM) but exhibits reduced potency compared to 2-((4,6-dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone .

Heterocyclic Analogues with Modified Substituents

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure: Shares the pyrimidine-thioether core but substitutes the morpholino group with an ethyl ester and thietan-3-yloxy group.

- Key Differences : The ethyl ester may reduce solubility, while the thietan-3-yloxy group introduces steric bulk.

2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

- Structure : Replaces the pyrimidine ring with an imidazothiazole scaffold.

- Activity: Limited data on enzymatic inhibition, but structural studies highlight conformational flexibility in the morpholino group .

Pharmacokinetic and Toxicity Comparisons

- Key Insights: The morpholino group in this compound enhances solubility compared to ethyl ester or aminothiazole analogues. Toxicity predictions suggest a favorable profile relative to SirReal2 .

生物活性

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential as a selective inhibitor of human sirtuin 2 (SIRT2). SIRT2 is implicated in various biological processes, including cell cycle regulation, autophagy, and inflammatory responses, making it a target for cancer treatment and other diseases.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C12H16N2OS

- Molecular Weight : 240.34 g/mol

Research indicates that this compound functions primarily as a SIRT2 inhibitor. SIRT2 is involved in deacetylating proteins such as α-tubulin, which plays a crucial role in microtubule dynamics and cellular signaling. Inhibition of SIRT2 leads to increased acetylation of α-tubulin, promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against SIRT2. For instance, a derivative identified as 28e showed an IC50 value of 42 nM against SIRT2, with significant selectivity over SIRT1 and SIRT3. This selectivity is critical for minimizing side effects associated with broader sirtuin inhibition.

Table 1: Biological Activity of Selected Derivatives

| Compound | IC50 (nM) | Selectivity | Target |

|---|---|---|---|

| 28e | 42 | High | SIRT2 |

| 28f | 75 | Moderate | SIRT1 |

| 28g | 150 | Low | SIRT3 |

Cellular Assays

In cellular assays using the human breast cancer cell line MCF-7, compound 28e not only inhibited cell proliferation but also induced apoptosis through the upregulation of acetylated α-tubulin levels. This suggests that the compound may have therapeutic potential in treating breast cancer.

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in tumor tissues treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。